molecular formula C10H15Br2N B1435873 N-(3-bromopropyl)-N-methylaniline hydrobromide CAS No. 1909309-57-4

N-(3-bromopropyl)-N-methylaniline hydrobromide

Cat. No. B1435873
M. Wt: 309.04 g/mol
InChI Key: DOBFJKFNFJSZLH-UHFFFAOYSA-N
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Description

3-Bromopropylamine hydrobromide is a chemical compound with the molecular formula C3H8BrN. It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton .


Molecular Structure Analysis

The molecular structure of 3-Bromopropylamine hydrobromide is represented by the linear formula BrCH2CH2CH2NH2 · HBr .


Chemical Reactions Analysis

3-Bromopropylamine hydrobromide is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .


Physical And Chemical Properties Analysis

3-Bromopropylamine hydrobromide is a white to off-white powder or chunk. It has a melting point of 171-172 °C (lit.) and is soluble in water (50 mg/ml). It is sensitive to hygroscopic conditions .

Safety And Hazards

3-Bromopropylamine hydrobromide is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-(3-bromopropyl)-N-methylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h2-4,6-7H,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBFJKFNFJSZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCBr)C1=CC=CC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromopropyl)-N-methylaniline hydrobromide

CAS RN

1909309-57-4
Record name N-(3-bromopropyl)-N-methylaniline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LW Deady, N Pirzada, RD Topsom - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
N-(3-Bromopropyl)aniline hydrobromides were decomposed in decalin in the presence of anhydrous aluminium chloride to give high yields of the corresponding tetrahydroquinolines. …
Number of citations: 1 pubs.rsc.org

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